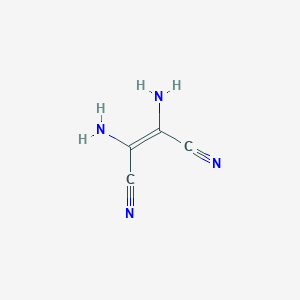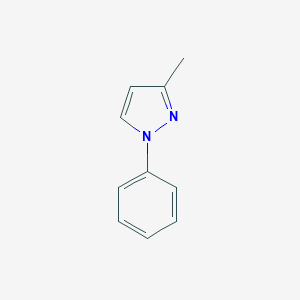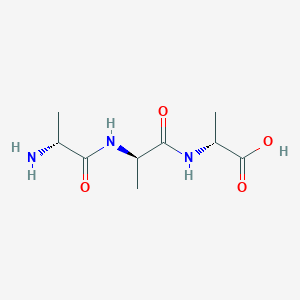
1,2,4-三苯基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triphenylbenzene is an organic compound with the molecular formula C24H18. It is a derivative of benzene, where three phenyl groups are attached to the 1, 2, and 4 positions of the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
科学研究应用
1,2,4-Triphenylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and conjugation.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals, due to its unique structural properties
作用机制
Target of Action
1,2,4-Triphenylbenzene is a complex organic compound with a molecular formula of C24H18 It’s known that triphenylbenzene derivatives can interact with various organic block materials, influencing their luminescent, discotic liquid crystal, and high porosity characteristics .
Mode of Action
It’s known that the compound exhibits electron-rich properties and photochemical stability . These properties suggest that it may interact with its targets through electron transfer processes, potentially influencing the electronic properties of the target molecules.
Pharmacokinetics
Given its complex structure and large molecular weight , it’s likely that the compound has unique pharmacokinetic properties that influence its bioavailability.
Result of Action
It’s known that the compound can influence the properties of various organic block materials . This suggests that it may have a broad range of effects at the molecular and cellular level, potentially influencing processes such as luminescence and the formation of liquid crystals.
Action Environment
The action of 1,2,4-Triphenylbenzene can be influenced by various environmental factors. For example, it’s known that the compound exhibits enhanced fluorescence when exposed to ultraviolet light . This suggests that environmental factors such as light exposure can significantly influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4-Triphenylbenzene can be synthesized through several methods. One common method involves the reaction of benzene with phenylacetylene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the triphenylbenzene structure .
Industrial Production Methods: In industrial settings, 1,2,4-Triphenylbenzene can be produced using supercritical carbon dioxide as a solvent. This method offers advantages such as high yield, short reaction time, and high selectivity .
化学反应分析
1,2,4-Triphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups can be introduced using reagents like nitric acid and sulfuric acid.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and acidic conditions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
- 1,3,5-Triphenylbenzene
- 1,2,3-Triphenylbenzene
- 1,2,4-Triphenylbenzene
属性
IUPAC Name |
1,2,4-triphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCVBOQRPQKVKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes to 1,2,4-triphenylbenzene?
A: 1,2,4-Triphenylbenzene is primarily synthesized via the cyclotrimerization of phenylacetylene. This reaction can be catalyzed by various transition metal complexes, with notable examples including those of rhodium , iridium , palladium , and nickel [13], [14]. The choice of catalyst and reaction conditions can significantly influence the selectivity for 1,2,4-triphenylbenzene over its isomer, 1,3,5-triphenylbenzene. Alternative methods, like the photocyclisation of 1,3,6-triphenylhexa-1,3,5-triene, have also been reported .
Q2: How does the choice of catalyst system affect the synthesis of 1,2,4-triphenylbenzene?
A: Different catalyst systems exhibit varying levels of selectivity towards 1,2,4-triphenylbenzene formation. For instance, using a palladium acetate/triphenylphosphine system favors the formation of 1,3,5-triphenylbenzene over 1,2,4-triphenylbenzene . In contrast, certain rhodium-based catalysts, like those incorporating triphenylphosphine ligands, have demonstrated selectivity towards 1,2,4-triphenylbenzene, particularly at elevated temperatures . The nature of the metal center, ligands, counter ions, and reaction conditions (temperature, solvent, etc.) all contribute to the observed selectivity.
Q3: Are there any notable structural features of 1,2,4-triphenylbenzene?
A: 1,2,4-Triphenylbenzene exists as two different crystal forms. Although their infrared spectra are similar, their distinct nature is confirmed through Debye-Scherrer patterns . This polymorphism suggests the potential for different physical properties depending on the crystallization process.
Q4: What insights have computational studies provided into the properties of 1,2,4-triphenylbenzene and its analogues?
A: Computational chemistry has been instrumental in understanding the structural and thermodynamic characteristics of polyphenylbenzenes, including 1,2,4-triphenylbenzene. Quantum chemical calculations have been employed to analyze torsional profiles related to phenyl-phenyl rotations, providing insights into molecular flexibility and conformational preferences in the gas phase . These calculations have also helped explain the relatively low enthalpy of sublimation observed for hexaphenylbenzene, attributed to steric crowding and reduced intermolecular interactions.
Q5: What are the potential applications of 1,2,4-triphenylbenzene?
A: Research on 1,2,4-triphenylbenzene is primarily focused on its synthesis, characterization, and understanding its formation in reactions involving phenylacetylene. Its use as a model compound for studying the properties of polyphenylbenzenes is also noteworthy . While direct applications are not extensively explored in the provided literature, its structural features and the growing understanding of its formation could pave the way for future applications in materials science or as a building block for more complex molecules.
Q6: How does 1,2,4-triphenylbenzene contribute to our understanding of polyparaphenylene oligomers?
A: 1,2,4-Triphenylbenzene, along with other substituted polyphenylbenzenes, serves as a valuable model for studying structural transformations in crystalline oligomers of polyparaphenylene . Unlike unsubstituted oligomers like p-quinquephenyl and p-sexiphenyl, which exhibit a solid-state transition upon cooling due to conformational changes, the substituted derivatives like 1,2,4-triphenylbenzene do not undergo this transition. This difference highlights the impact of substituents on the conformational flexibility and packing arrangements within the crystal lattice, providing crucial insights into the structure-property relationships of these materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
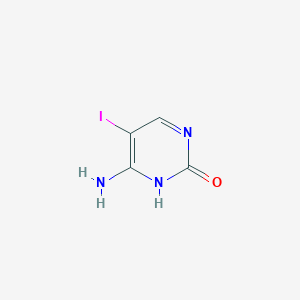

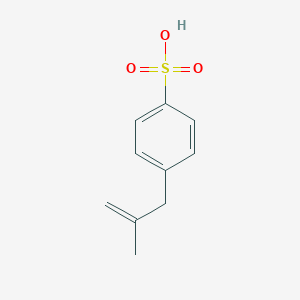
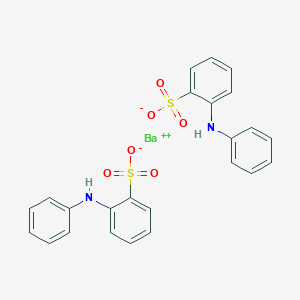
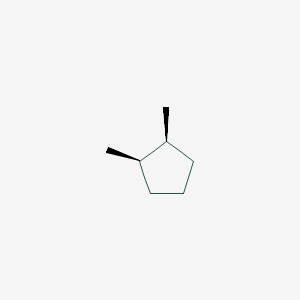
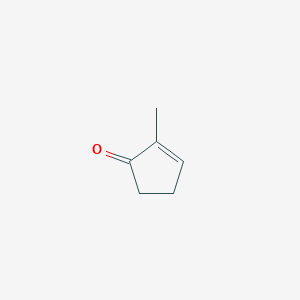


![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
